molecular formula C9H10ClF B1355048 1-(3-Chloropropyl)-4-fluorobenzene CAS No. 64747-82-6

1-(3-Chloropropyl)-4-fluorobenzene

Cat. No. B1355048
CAS RN: 64747-82-6
M. Wt: 172.63 g/mol
InChI Key: MMGVMGXKGNKRAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of mCPP involves several methods, with the most common route being the reaction of diethanolamine with m-chloroaniline . Other approaches include the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .

Scientific Research Applications

  • Microwave Spectroscopy and Molecular Properties

    • The microwave spectrum of related compounds like 1-chloro-3-fluorobenzene has been investigated, providing insights into rotational and quartic centrifugal distortion constants, components of the nuclear quadrupole coupling tensor, and dipole moments. These studies are essential for understanding the molecular properties of fluorobenzene derivatives (Onda et al., 1994).
  • Synthesis of Triazole Derivatives

    • Synthesis of new 1,2,3-triazole derivatives from fluorobenzene compounds, including 1-(azidomethyl)-4-fluorobenzene, has been explored. These derivatives show potential inhibitory activity against acidic corrosion of steels, indicating the use of fluorobenzene derivatives in materials science and corrosion inhibition (Negrón-Silva et al., 2013).
  • Electrochemical Fluorination Studies

    • Research on electrochemical fluorination of aromatic compounds, including monofluoromethylbenzene and difluoromethylbenzene, highlights the chemical transformations and product profiles of fluorobenzene derivatives. These findings are crucial for understanding the electrochemical behaviors of such compounds (Momota et al., 1998).
  • Study of Intermolecular Interactions

    • Investigations into C−H···F interactions in the crystal structures of fluorobenzenes, including studies on fluorobenzene derivatives, are fundamental for understanding weak intermolecular interactions in crystal engineering and material science (Thalladi et al., 1998).
  • Phosphodiesterase Inhibitors Synthesis

    • Synthesis studies of fluorobenzene derivatives like 1-(2,3-epoxypropoxy)-2(4)-fluorobenzenes for potential use as phosphodiesterase (PDE) inhibitors demonstrate their relevance in medical chemistry and therapeutic applications (Baker et al., 1995).
  • Lipase-Catalyzed Resolution in Synthesis

    • α-(3-Chloropropyl)-4-fluorobenzenemethanol, a potential intermediate for synthesizing anti-psychotic agents, has been resolved using lipase-catalyzed acetylation or hydrolysis. This showcases the application of fluorobenzene derivatives in stereoselective synthesis and pharmaceutical development (Hanson et al., 1994).
  • Organometallic Chemistry Using Fluorinated Benzenes

    • Studies on the use of fluorobenzenes in organometallic chemistry and transition-metal-based catalysis highlight the role of fluorobenzene derivatives as solvents or ligands in complex chemical reactions. This research is crucial for advancing synthetic methodologies in organometallic chemistry (Pike et al., 2017).
  • Photophysics of Fluorobenzene Derivatives

    • Research on the photophysics of compounds like 1,4-diethynyl-2-fluorobenzene in solution and crystals contributes to our understanding of the effects of aggregation on the photophysical properties of fluorobenzene derivatives. This is important for the development of photonic and electronic materials (Levitus et al., 2001).
  • Biodegradation of Fluorinated Compounds

    • Studies on the degradation of fluorobenzene and its metabolites by Burkholderia fungorum FLU100 provide insights into the biotransformation and biodegradation processes of fluorinated aromatic compounds, relevant for environmental biotechnology and pollution remediation (Strunk & Engesser, 2013).

Future Directions

: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials

properties

IUPAC Name

1-(3-chloropropyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGVMGXKGNKRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513291
Record name 1-(3-Chloropropyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropropyl)-4-fluorobenzene

CAS RN

64747-82-6
Record name 1-(3-Chloropropyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BC Figula - 2023 - search.proquest.com
Advances in chemical development depend on the introduction of increasingly complex molecules and functional group modification methodologies that expand the currently available …
Number of citations: 2 search.proquest.com
TJ Fyfe, B Kellam, DA Sykes, B Capuano… - Journal of Medicinal …, 2019 - ACS Publications
Haloperidol is a typical antipsychotic drug (APD) associated with an increased risk of extrapyramidal side effects (EPSs) and hyperprolactinemia relative to atypical APDs such as …
Number of citations: 12 pubs.acs.org

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